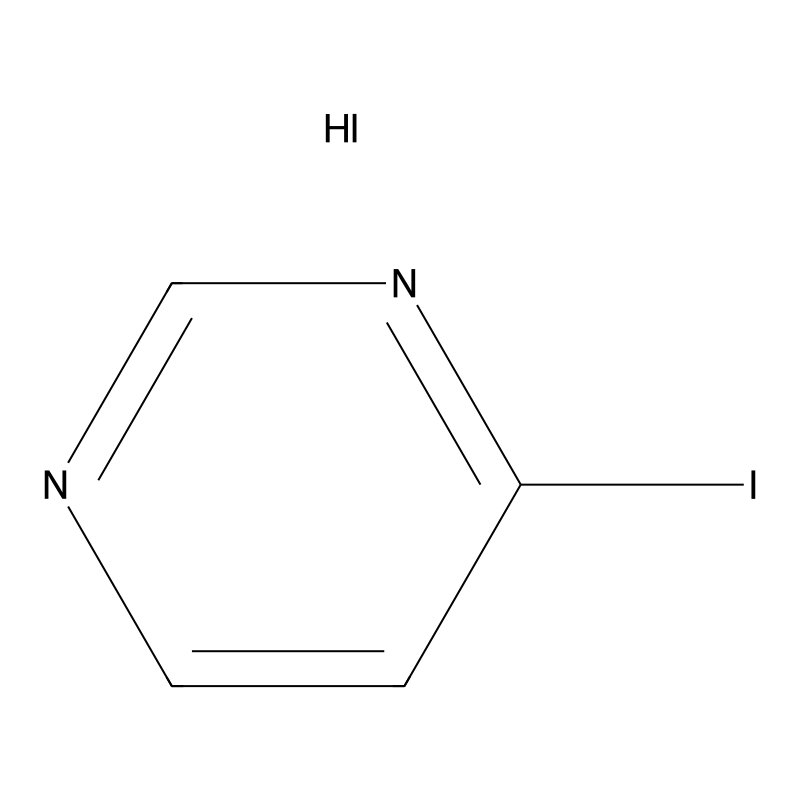

4-Iodo-pyrimidine hydriodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Iodo-pyrimidine hydriodide is a halogenated heterocyclic compound, specifically a derivative of pyrimidine, characterized by the presence of an iodine atom at the 4-position of the pyrimidine ring. Pyrimidines are aromatic six-membered rings containing two nitrogen atoms, contributing to their unique chemical properties. The introduction of iodine significantly enhances the reactivity of 4-iodo-pyrimidine, making it a valuable intermediate in organic synthesis, particularly for forming carbon-carbon and carbon-nitrogen bonds at the 4-position of the ring . This compound is also known for its role in various

There is no scientific research available on the mechanism of action of 4-Iodo-pyrimidine hydriodide.

- Iodides can be irritating to the skin and eyes.

- Aromatic compounds can sometimes be harmful if inhaled or ingested.

- Palladium-Catalyzed Cross-Coupling Reactions: It is commonly used in Suzuki, Stille, and Heck reactions to form carbon-carbon bonds. For instance, it can react with organotin reagents in Stille coupling and alkenes in Heck reactions.

- Lithium-Halogen Exchange: This reaction allows for the formation of 4-lithiopyrimidine, which can further react with various electrophiles, expanding its synthetic utility.

- Direct Iodination: The compound can be synthesized through direct iodination of pyrimidine using iodinating agents like iodine or metal-based catalysts under specific conditions .

The biological activity of 4-iodo-pyrimidine hydriodide is notable due to its role as a building block for biologically active compounds. It has been utilized in the development of chemical probes for studying biological processes. For example, it has been employed in synthesizing probes that selectively label macrophage migration inhibitory factor (MIF) and MIF2, aiding in imaging and investigating these proteins in various cellular contexts. Additionally, derivatives of this compound may exhibit antimicrobial properties or act as inhibitors in various biochemical pathways.

Several methods have been developed for synthesizing 4-iodo-pyrimidine hydriodide:

- Direct Iodination: This method involves the iodination of pyrimidine using various iodinating agents such as iodine or metal-based catalysts under acidic conditions .

- Deprotonative Metalation: A common synthetic route involves deprotonative metalation of pyrimidine with lithium tri(2,2,6,6-tetramethylpiperidino)cadmate followed by trapping with iodine. This method yields moderate amounts of the desired product.

- Isotopic Labeling: A more specialized approach uses 5-amino-4-iodopyrimidine as a precursor to produce isotopically labeled versions of the compound. This method is useful for mechanistic studies and metabolic labeling experiments.

4-Iodo-pyrimidine hydriodide finds applications across various fields:

- Organic Synthesis: It serves as a versatile intermediate for creating complex pyrimidine derivatives essential in medicinal chemistry and drug development.

- Chemical Probes: The compound is utilized to develop probes that facilitate the study of specific biological targets and processes.

- Research Tool: Its ability to participate in diverse

Interaction studies involving 4-iodo-pyrimidine hydriodide primarily focus on its reactivity with other molecules. For instance, its participation in cross-coupling reactions demonstrates its ability to form stable bonds with various reagents, which is crucial for developing new pharmaceuticals. Additionally, studies on its interaction with biological targets help elucidate its potential therapeutic effects and mechanisms of action.

4-Iodo-pyrimidine hydriodide shares structural similarities with other halogenated pyrimidines but possesses unique reactivity due to the specific placement of the iodine atom. Here are some similar compounds:

| Compound Name | Halogen Position | Notable Reactions | Unique Features |

|---|---|---|---|

| 5-Iodo-uracil | 5 | Nucleophilic substitution | Used as an antiviral agent |

| 2-Iodo-pyrimidine | 2 | Electrophilic aromatic substitution | Less reactive than 4-iodo derivative |

| 6-Iodo-pyrimidine | 6 | Nucleophilic addition | May exhibit different biological activity |

| 4-Bromo-pyrimidine | 4 (Bromine) | Similar cross-coupling reactions | Less reactive than iodine derivatives |

The uniqueness of 4-iodo-pyrimidine hydriodide lies in its enhanced reactivity due to the iodine atom's position at the 4-position of the pyrimidine ring, allowing for diverse synthetic applications and biological interactions that may not be achievable with other halogenated derivatives.